N-[2-(Prop-1-en-2-yl)phenyl]thiourea
Description
Properties
CAS No. |
88884-39-3 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(2-prop-1-en-2-ylphenyl)thiourea |
InChI |
InChI=1S/C10H12N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-6H,1H2,2H3,(H3,11,12,13) |
InChI Key |
HHMPMOQNHZVCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Physicochemical Properties
Thiourea derivatives are highly tunable through substitution. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: The prop-1-en-2-yl group in the target compound may donate electron density via hyperconjugation, altering reactivity compared to electron-withdrawing groups (e.g., –CF₃ in ).
- Steric Effects: Bulky substituents like neopentyl () reduce rotational freedom, whereas the prop-1-en-2-ylphenyl group balances steric bulk with π-system flexibility.
- Hydrogen Bonding: Hydroxyl-containing derivatives (e.g., 4-hydroxyphenyl in ) exhibit stronger intermolecular interactions, influencing solubility and crystallinity .
Coordination Chemistry and Metal Binding
Thioureas act as ligands for transition metals. Substituents dictate binding modes:
- Quinoline Derivatives (): The quinoline N-atom and thiourea S-atom provide multiple coordination sites, forming stable complexes with Cu(II) or Zn(II) .
- Aroyl Thioureas (): The carbonyl and thiourea groups enable polydentate binding, useful in sensor technologies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-(Prop-1-en-2-yl)phenyl]thiourea, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic addition of ammonium thiocyanate to a substituted isocyanate or by reacting 2-(prop-1-en-2-yl)aniline with thiophosgene. Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict temperature control (0–5°C during thiourea formation) and inert atmospheres to prevent oxidation .
- Key Data :
- Typical Yield : 65–85% (depending on substituent reactivity).
- Purity Check : HPLC (>95%) or melting point analysis (observed vs. literature).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm NH proton resonance (δ 9–11 ppm) and thiocarbonyl (C=S) carbon (δ 180–185 ppm).
- IR : Strong absorption at 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretches).
- Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) to resolve bond lengths and angles. Hydrogen-bonding networks are analyzed via Mercury or OLEX2 .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?
- Methodology :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., EGFR kinase inhibition) with positive controls (gefitinib for EGFR). IC₅₀ values are calculated via dose-response curves.
- Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding modes. Compare with co-crystal structures of EGFR-thiourea complexes (PDB: 4HJO) .
- Data Table :
| Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| EGFR (Wild-Type) | 14.8* | |
| HIV-1 Protease | 97% inhibition at 100 µM | |
| *From structurally analogous thioureas. |
Q. How do hydrogen-bonding patterns in thiourea derivatives influence their crystal packing and stability?
- Methodology : Perform graph set analysis (Etter’s formalism) using crystallographic data. SHELXL-refined structures reveal motifs like R₂²(8) (cyclic dimer via N-H···S interactions). Thermodynamic stability is assessed via DSC to correlate melting points with hydrogen-bond density .
- Key Insight : Derivatives with para-substituted aryl groups show stronger intermolecular N-H···O/S bonds, enhancing thermal stability (e.g., ∆Tm = +15°C vs. ortho-substituted analogs) .
Q. How can contradictions in reported biological activities of thiourea derivatives be resolved?
- Methodology :
- Structural Comparisons : Overlay XRD structures to identify substituent effects on binding pockets.
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based kinase assays). Discrepancies may arise from assay conditions (pH, co-solvents) or cell-line variability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiourea moiety.
- Crystallography : Use high-resolution data (≤1.0 Å) for accurate hydrogen placement. SHELXL’s TWIN command is critical for refining twinned crystals .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish enzyme inhibition from general cell toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
